molecular formula C17H21N5OS B11253832 N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide

N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide

Cat. No.: B11253832
M. Wt: 343.4 g/mol
InChI Key: ILUBIZABLUJWEZ-UHFFFAOYSA-N
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Description

N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate benzyl halides under reflux conditions in the presence of a base such as piperidine . The reaction is carried out in ethanol, and the product is obtained after purification.

Industrial Production Methods

Industrial production methods for this compound may involve microwave-mediated synthesis, which offers higher yields and shorter reaction times compared to conventional methods. For example, a microwave-mediated reaction at 140°C can yield the desired product with an 89% yield within 3 hours .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Benzyl halides in the presence of piperidine.

Major Products Formed

The major products formed from these reactions include various substituted triazolothiadiazines, which can exhibit different pharmacological activities depending on the substituents introduced.

Scientific Research Applications

N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide has several scientific research applications:

    Chemistry: Used as a synthetic intermediate for the preparation of other heterocyclic compounds.

    Biology: Exhibits antimicrobial and antiviral activities, making it useful in the study of infectious diseases.

    Medicine: Investigated for its potential anticancer, anti-inflammatory, and analgesic properties.

    Industry: Used in the development of enzyme inhibitors and other bioactive molecules.

Mechanism of Action

The mechanism of action of N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.

    1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: Another class of triazolothiadiazines with different isomeric structures.

    1,2,4-triazolo[1,5-c][1,3,5]thiadiazines: These compounds also have a fused triazole-thiadiazine ring system but differ in the position of the nitrogen atoms.

Uniqueness

N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide is unique due to its specific substitution pattern, which can lead to distinct pharmacological properties compared to other triazolothiadiazines .

Properties

Molecular Formula

C17H21N5OS

Molecular Weight

343.4 g/mol

IUPAC Name

N-[[4-(3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]butanamide

InChI

InChI=1S/C17H21N5OS/c1-3-5-14-19-20-17-22(14)21-16(24-17)13-9-7-12(8-10-13)11-18-15(23)6-4-2/h7-10H,3-6,11H2,1-2H3,(H,18,23)

InChI Key

ILUBIZABLUJWEZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)CCC

Origin of Product

United States

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